molecular formula C21H21NO6 B1678091 PR-D-92 CAS No. 52156-73-7

PR-D-92

Cat. No.: B1678091
CAS No.: 52156-73-7
M. Wt: 322.3 g/mol
InChI Key: NMNWJAVLNZOTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PR-D-92 is a complex organic compound with a unique structure that combines elements of isochromene and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PR-D-92 typically involves multi-step organic reactions. One common method includes the use of a one-pot, three-component reaction involving a pyran-based fluorescence chemosensor using onion extract as a green catalyst . This environmentally friendly approach highlights the importance of green chemistry in modern synthetic methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes. The use of green catalysts and environmentally benign solvents is becoming increasingly important in industrial applications to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

PR-D-92 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

PR-D-92 has several scientific research applications:

Mechanism of Action

The mechanism of action of PR-D-92 involves its interaction with specific molecular targets and pathways. For example, its role as a fluorescent chemosensor involves the formation of non-covalent interactions with target molecules, leading to changes in fluorescence properties . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PR-D-92 is unique due to its specific combination of isochromene and chromene structures, which confer distinct chemical and biological properties

Properties

CAS No.

52156-73-7

Molecular Formula

C21H21NO6

Molecular Weight

322.3 g/mol

IUPAC Name

5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid

InChI

InChI=1S/C19H14O5/c1-19(2)13-6-4-3-5-10(13)11-7-12-14(20)8-17(18(21)22)23-15(12)9-16(11)24-19/h3-9H,1-2H3,(H,21,22)

InChI Key

NMNWJAVLNZOTHO-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C

Appearance

Solid powder

52156-73-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,5-dimethyl-11-oxo-5H,11H-(2)-benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid ethanolamine salt
PR-D 92EA
PR-D-92
PR-D-92-EA
PRD-92 Ea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PR-D-92
Reactant of Route 2
PR-D-92
Reactant of Route 3
PR-D-92
Reactant of Route 4
Reactant of Route 4
PR-D-92
Reactant of Route 5
PR-D-92
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PR-D-92

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.